Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate
Description
Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate is a polyfunctional keto-ester compound characterized by its branched carbon chain, acetyl and ketone groups, and ethyl ester moiety. Its structure includes:
- 2-acetyl group: Enhances electrophilic reactivity at the α-carbon.
- 6,6-dimethyl substitution: Provides steric hindrance, influencing reaction pathways and stability.
- 4-oxoheptanoate backbone: A seven-carbon chain with a ketone at the fourth position, enabling diverse reactivity in organic synthesis.
This compound is utilized in pharmaceutical and agrochemical research as a precursor for heterocyclic compounds and bioactive molecules .
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate |
InChI |
InChI=1S/C13H22O4/c1-6-17-12(16)11(9(2)14)7-10(15)8-13(3,4)5/h11H,6-8H2,1-5H3 |
InChI Key |
MAEPMGGGLPPEOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)CC(C)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate can be synthesized through several synthetic routes. One common method involves the Claisen condensation reaction between ethyl acetate and acetylacetone in the presence of a strong base such as sodium ethoxide. The reaction proceeds under reflux conditions, typically at temperatures around 60-70°C, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques to achieve high purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a catalyst such as sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents due to its reactivity and ability to form bioactive compounds.
Industry: Applied in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, where it undergoes transformation to form bioactive intermediates. These intermediates can then interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate with structurally related compounds:
| Compound Name | Structural Features | Key Differences | Applications/Reactivity |
|---|---|---|---|
| Ethyl acetoacetate | Two carbonyl groups (β-keto ester) | Lacks acetyl group at C2 and dimethyl groups at C6 | Classic enolate precursor in Claisen condensations |
| Ethyl 2-acetyl-4-oxopentanoate | Shorter chain (5 carbons); acetyl at C2, ketone at C4 | Missing dimethyl groups at C6; reduced steric hindrance | Intermediate in asymmetric synthesis; less stable in acidic conditions |
| Ethyl 5,5-dimethyl-4-oxohexanoate | Dimethyl groups at C5; ketone at C4 | Shorter chain length (6 carbons); acetyl group absent | Used in flavor/fragrance industries; limited enolate versatility |
| Ethyl 2-acetyl-2-methyl-5-oxohexanoate | Methyl and acetyl groups at C2; ketone at C5 | Different ketone position; no dimethyl substitution at terminal carbons | Pharmacological studies for anti-inflammatory activity |
| Ethyl 2,2-dimethyl-3-oxopentanoate | Dimethyl groups at C2; ketone at C3 | Shorter chain; distinct substitution pattern | Substrate for sterically hindered enolate reactions |
Key Structural Influences on Reactivity
- Steric Effects: The 6,6-dimethyl groups in this compound restrict rotational freedom, reducing unwanted side reactions (e.g., keto-enol tautomerization) compared to Ethyl acetoacetate .
- Electrophilicity: The acetyl group at C2 increases electrophilic character at the α-carbon, enhancing its reactivity in nucleophilic substitutions compared to simpler β-keto esters like Ethyl 4-oxohexanoate .
- Chain Length: The seven-carbon backbone allows for greater regioselectivity in cyclization reactions compared to shorter analogs (e.g., Ethyl 2-acetyl-4-oxopentanoate) .
Biological Activity
Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antimicrobial effects, and possible mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula and features a ketone functional group, which is often associated with various biological activities. The compound's structure is characterized by a heptanoate backbone with acetyl and dimethyl substituents, which may influence its reactivity and interaction with biological targets.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against several types of cancer cells, including:
- MCF-7 (breast cancer)
- DLD-1 (colon cancer)
- HeLa (cervical cancer)
The cytotoxic effects were measured using the sulforhodamine B assay to determine the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µg/ml) |
|---|---|
| MCF-7 | 26.5 |
| DLD-1 | 15.5 |
| HeLa | 16.5 |
The results suggest that this compound exhibits significant cytotoxic activity against these cancer cell lines, particularly DLD-1.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicated that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Pseudomonas aeruginosa | 40 |
These findings highlight the potential of this compound as a natural antimicrobial agent.
The mechanisms underlying the biological activities of this compound are not fully understood but may involve:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Wall Synthesis : Its structural similarity to known antibiotics suggests it might interfere with bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies
A notable case study involved the application of this compound in a therapeutic setting. In vitro studies demonstrated that treatment with this compound resulted in reduced viability of tumor cells compared to untreated controls. Further investigations are necessary to explore its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
